molecular formula C11H13N3S B393856 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 29527-31-9

4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B393856
CAS RN: 29527-31-9
M. Wt: 219.31g/mol
InChI Key: NEUNTOCSKRVRJI-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms in the ring. They are used in various fields such as medicine, agriculture, and materials science due to their diverse biological activities .


Synthesis Analysis

Triazoles can be synthesized through several methods, including the Huisgen cycloaddition, a popular method for synthesizing triazoles. It involves a [3+2] cycloaddition of an azide and an alkyne .


Molecular Structure Analysis

The molecular structure of a triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms. The specific substituents on the ring (like the ethyl and methylphenyl groups in your compound) can greatly influence the compound’s properties .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions, including N-alkylation, N-arylation, and S-alkylation, depending on the substituents present on the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a triazole compound like “4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific structure. Factors that could influence these properties include the nature of the substituents on the triazole ring and the presence of other functional groups .

Scientific Research Applications

Protective Effects on Ethanol-Induced Oxidative Stress

Thiazolo[3,2-b]-1,2,4-triazoles, closely related to the queried compound, have shown protective effects against ethanol-induced oxidative stress in mice, specifically in liver and brain tissues. This indicates their potential role in managing peroxidative injuries (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial Activities

1,2,4-triazoles, including variants like the queried compound, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited good to moderate antimicrobial effects, highlighting their potential in pharmaceutical applications (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Antioxidative Activity

S-substituted derivatives of triazoles have demonstrated significant antioxidative activities. This includes a derivative showing antioxidant activity 2.5 times higher than cefazolin, a standard antibiotic (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).

Corrosion Inhibition

Triazole derivatives, similar to the queried compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies show that these compounds can effectively inhibit corrosion, obeying the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).

Anticancer Properties

1,2,4-Triazole-3-thiol derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Some compounds were identified as highly active, indicating their potential as anticancer agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Pharmaceutical Synthesis

1,2,4-Triazole derivatives have been synthesized and characterized for their use in pharmaceutical applications. These derivatives have displayed a range of biological activities, underlining their importance in drug development (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010).

Physical and Chemical Properties Investigation

Research has been conducted on the physical and chemical properties of new derivatives of 1,2,4-triazoles, furthering the understanding of these compounds in scientific applications (Khilkovets, 2021).

DNA Methylation Inhibition

4-Substituted 4H-1,2,4-triazole-3-thiol derivatives have been studied for their anti-tumor activity and effect on the methylation level of tumor DNA, indicating their potential in cancer therapy (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Safety And Hazards

The safety and hazards associated with a specific triazole compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The field of triazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed. Future research may focus on developing more efficient synthetic methods, exploring new applications of triazole compounds, and studying their biological activities .

properties

IUPAC Name

4-ethyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUNTOCSKRVRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
1
Citations
MN Arif, H Nadeem, RZ Paracha… - Letters in Drug …, 2019 - ingentaconnect.com
Background: In the present study synthesis and biological assessment of nine new ethyl [(4,5-disubstituted- 4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives 2(ai) is performed. Methods: …
Number of citations: 7 www.ingentaconnect.com

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